molecular formula C20H17NO B345263 3-methyl-N-(2-phenylphenyl)benzamide CAS No. 99673-15-1

3-methyl-N-(2-phenylphenyl)benzamide

Cat. No.: B345263
CAS No.: 99673-15-1
M. Wt: 287.4g/mol
InChI Key: QROKNFLXDYJBOZ-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-phenylphenyl)benzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group attached to a 2-phenylaniline moiety. Key characterization methods include nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, which are standard for benzamide derivatives .

Similar derivatives are explored for applications in medicinal chemistry and catalysis, such as directing groups in C–H functionalization reactions .

Properties

CAS No.

99673-15-1

Molecular Formula

C20H17NO

Molecular Weight

287.4g/mol

IUPAC Name

3-methyl-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C20H17NO/c1-15-8-7-11-17(14-15)20(22)21-19-13-6-5-12-18(19)16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22)

InChI Key

QROKNFLXDYJBOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents Key Properties/Applications References
3-Methyl-N-(2-phenylphenyl)benzamide 3-methyl, 2-biphenyl Rigid aromatic framework
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N,O-bidentate directing group Metal-catalyzed C–H functionalization
3-Methyl-N-(5-nitroquinolin-8-yl)benzamide (2c ) 3-methyl, nitroquinoline Nitration reactivity, biological potential
2-[(3-Chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide 3-chloro, 3-methyl Electronic modulation for binding
  • Electron-Donating vs. In contrast, nitro (in 2c) or chloro (in ) substituents withdraw electron density, altering reactivity and binding properties .
  • Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables coordination to transition metals, a feature absent in the target compound but critical for catalytic applications .

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